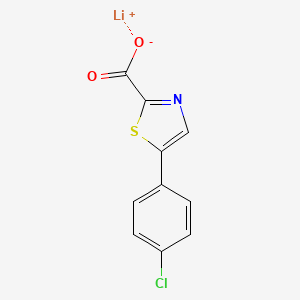![molecular formula C7H9N7 B1435600 N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine CAS No. 120641-13-6](/img/structure/B1435600.png)
N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine
Descripción general
Descripción
“N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine” is a chemical compound with the CAS Number: 120641-13-6 . It has a molecular weight of 191.2 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves several steps . For instance, heating of certain compounds with phenyl isocyanate at specific temperatures can generate intermediate compounds, which can then react with another mole of phenyl isocyanate to give the desired compound .Molecular Structure Analysis
The molecular structure of “N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine” can be represented by the Inchi Code: 1S/C7H9N7/c1-10-7-11-2-3-4 (8)12-6 (9)13-5 (3)14-7/h2H,1H3, (H5,8,9,10,11,12,13,14) .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in the chemical reactions of pyrimido[4,5-d]pyrimidines .Physical And Chemical Properties Analysis
“N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine” is a powder that is stored at room temperature . It has a molecular weight of 191.2 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been synthesized through a reaction involving 4-amino-2-methylpyrimidine-5-carboxamide and aromatic aldehydes, facilitated by heteropolyacids. This synthesis process offers mild reaction conditions, simple operation, and good yields (Fang, Fang, & Tan, 2015).
Crystal Structures and Molecular Interactions
- Investigations into the crystal structures of organic salts related to pyrimidine and aminopyrimidine derivatives, including N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine, have shown interesting hydrogen-bonded bimolecular ring motifs. These studies are significant for understanding the molecular interactions and structural properties of such compounds (Balasubramani, Muthiah, & Lynch, 2007).
Anticancer Potential
- Certain derivatives of pyrimido[4,5-d]pyrimidine, including the N7-methyl variant, have been examined for their anticancer properties. These compounds have shown significant activity against specific cancer cell lines, suggesting their potential as therapeutic agents in oncology (Rao, Rao, Rao, & Maddur, 2020).
Biochemical Enzyme Interactions
- The compound has been studied in the context of biochemical enzyme interactions, specifically its role in the inhibition of tyrosine kinase activity related to the epidermal growth factor receptor. This research is critical in understanding the compound’s potential in targeted cancer therapies (Rewcastle et al., 1997).
Environmental Implications
- Research on s-triazine hydrolase from Rhodococcus has shown that this enzyme can dechlorinate triazine compounds closely related to pyrimido[4,5-d]pyrimidine. This finding is relevant to environmental sciences, particularly in the context of bioremediation of certain pollutants (Mulbry, 1994).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-N-methylpyrimido[4,5-d]pyrimidine-2,5,7-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N7/c1-10-7-11-2-3-4(8)12-6(9)13-5(3)14-7/h2H,1H3,(H5,8,9,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPBBZFUCYXZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2C(=NC(=NC2=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



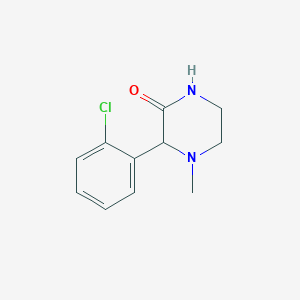

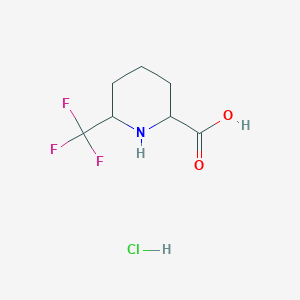

![[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1435522.png)
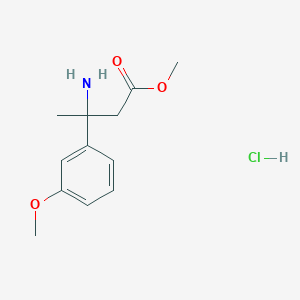
![2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435525.png)
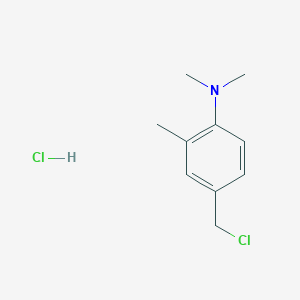
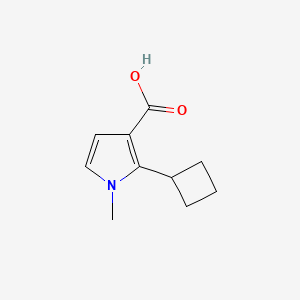
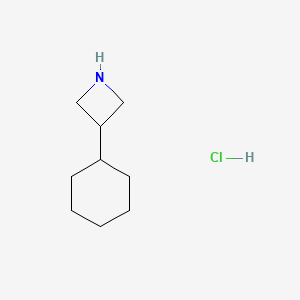

![1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride](/img/structure/B1435536.png)
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)
